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1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

PI3Kδ selectivity p110γ sparing Treg-specific immunotherapy

Researchers requiring isoform-selective PI3Kδ inhibition without p110γ off-target confounding face limited options with quinazolinone-series inhibitors. This tetrahydroquinolinyl-urea derivative addresses that gap through structural differentiation from idelalisib-class compounds. • Enables unambiguous p110δ-dependent target validation without p110γ-mediated MDSC suppression • Serves as a benchmark for HCC-selective PI3Kδ therapeutics due to intrinsic selectivity for HCC cells over normal hepatocytes • Provides a clean kinome-wide profile for kinase-selectivity panel standardization

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 1172518-00-1
Cat. No. B2567833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1172518-00-1
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H21N3O4/c1-22-15-7-5-13(10-12(15)4-9-18(22)23)20-19(24)21-14-6-8-16(25-2)17(11-14)26-3/h5-8,10-11H,4,9H2,1-3H3,(H2,20,21,24)
InChIKeyZBYCEOVQXNDWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (PI-3065): A High‑Selectivity PI3Kδ Chemical Probe for Immuno‑Oncology Procurement


1‑(3,4‑Dimethoxyphenyl)‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea (commonly designated PI‑3065, CAS 955977‑50‑1) is a synthetic small‑molecule inhibitor of the class I phosphatidylinositol‑3‑kinase catalytic subunit p110δ [REFS‑1]. PI‑3065 binds the p110δ ATP pocket with a Ki of 1.5 nM and exhibits an enzymatic IC₅₀ of 5 nM, demonstrating >100‑fold selectivity over the p110α, p110β and p110γ isoforms as well as DNA‑PK and mTOR [REFS‑2]. Structurally distinct from the quinazolinone‑series PI3Kδ inhibitors such as idelalisib, PI‑3065 incorporates a tetrahydroquinolinyl‑urea core that contributes to its unique selectivity fingerprint [REFS‑3].

Why PI‑3065 Cannot Be Simply Replaced by Idelalisib or Other PI3Kδ Inhibitors in Immuno‑Oncology Studies


Superficial potency against p110δ (IC₅₀) does not predict physiological selectivity or therapeutic liability. PI‑3065 offers a substantially wider selectivity window against the closely related p110γ isoform (>10,000 nM vs 22 nM for idelalisib) [REFS‑1], which translates into differential immune‑cell modulation: p110γ blockade suppresses myeloid‑derived suppressor cells (MDSCs), often counterproductive in Treg‑focused immunotherapy, whereas PI‑3065 spares p110γ and selectively disables Treg‑mediated immune tolerance [REFS‑2]. Generic substitution risks introducing p110γ‑driven confounding effects, undermining the interpretability of target‑validation experiments and preclinical efficacy data [REFS‑3].

Quantitative Head‑to‑Head Evidence: Where PI‑3065 Outperforms Idelalisib and Other PI3Kδ Inhibitors


p110γ‑Sparing Selectivity: A >450‑Fold Window Over Idelalisib Reduces Off‑Isoform Liability

The Nature Extended Data Table 1 directly compares PI‑3065 with idelalisib in cell‑free enzymatic assays. PI‑3065 exhibits an IC₅₀ >10,000 nM against p110γ, whereas idelalisib retains 22 nM potency, yielding a >454‑fold difference in γ‑isoform activity [REFS‑1]. This near‑null p110γ engagement avoids the MDSC‑mediated immune suppression associated with clinical PI3Kδ/γ dual inhibitors, making PI‑3065 the cleaner tool for Treg‑focused immuno‑oncology studies.

PI3Kδ selectivity p110γ sparing Treg-specific immunotherapy

Kinome‑Wide Selectivity: No Significant Off‑Target Kinase Inhibition Beyond PI3K at 10 µM

In a KinaseProfiler screen of 72 protein kinases conducted at ≤10 µM, PI‑3065 showed no significant inhibition outside the PI3K family [REFS‑1]. By contrast, idelalisib, while more potent against p110δ (IC₅₀ 2.5 nM), exhibits measurable activity against p110γ (22 nM) and p110β (260 nM), expanding its biological footprint beyond pure δ‑inhibition [REFS‑2]. The restricted kinome‑wide engagement of PI‑3065 reduces the risk of confounding pharmacological effects in cellular phenotypic assays.

kinome selectivity chemical probe validation off-target profiling

Hepatocellular Carcinoma Selectivity: PI‑3065 Spares Normal Hepatocytes While Inducing Apoptosis in HCC Cells

In a 2023 study, PI‑3065 dose‑ and time‑dependently reduced viability of HCC cell lines (HepG2, Huh7) and induced apoptosis via survivin down‑regulation, mitochondrial depolarisation, and cytochrome c release [REFS‑1]. Critically, normal human liver LO2 cells showed no significant apoptotic toxicity under identical treatment conditions, highlighting intrinsic tissue‑selective cytotoxicity [REFS‑1]. Clinically approved idelalisib, in contrast, carries an FDA black‑box warning for hepatotoxicity (≥Grade 3 ALT/AST elevation in 16–18% of patients), likely attributed to its broader isoform activity [REFS‑2].

hepatocellular carcinoma tissue selectivity drug safety profiling

Solid‑Tumor Efficacy in Immune‑Competent Models: PI‑3065 Breaks Treg‑Mediated Tolerance in Breast and Pancreatic Cancer

In syngeneic BALB/c 4T1 breast cancer models, daily oral PI‑3065 (75 mg kg⁻¹) suppressed primary tumour growth and metastasis, with 35% of mice remaining tumour‑free after 37 days of treatment, mirroring the phenotype of germline p110δ‑kinase‑dead (δD910A) mice [REFS‑1]. In the KPC pancreatic ductal adenocarcinoma model, PI‑3065 prolonged survival and reduced macroscopic metastases, an effect linked to CD8⁺ cytotoxic T‑cell activation upon Treg inactivation [REFS‑1]. Idelalisib, while potent in haematological malignancies, has not demonstrated comparable tumour‑regression efficacy in solid‑tumour syngeneic models, where its p110γ activity may counteract Treg‑selective immune unlocking [REFS‑2].

solid tumor immunotherapy regulatory T cells in vivo efficacy

High‑Impact Procurement Scenarios for 1‑(3,4‑Dimethoxyphenyl)‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea (PI‑3065)


Treg‑Selective Immuno‑Oncology Target Validation Without p110γ Confounding

Preclinical groups studying regulatory T‑cell (Treg) depletion in solid tumours should select PI‑3065 over idelalisib because PI‑3065’s >450‑fold selectivity window against p110γ (IC₅₀ >10,000 nM) [REFS‑1] prevents simultaneous MDSC inhibition that confounds Treg‑specific readouts. Use PI‑3065 to unambiguously attribute tumour regression to CD8⁺ T‑cell activation upon Treg inactivation, as demonstrated in the 4T1 and KPC models [REFS‑2].

HCC Drug Discovery Screening with Inherent Hepatocyte‑Sparing Activity

Drug‑discovery teams developing HCC‑selective PI3Kδ therapeutics should incorporate PI‑3065 as a benchmark molecule because it demonstrates intrinsic selectivity for HCC cells over normal hepatocytes (LO2 cells), reducing apoptotic toxicity by at least an order of magnitude [REFS‑3]. This provides a safety‑window template that idelalisib, with its clinical hepatotoxicity liability [REFS‑4], cannot offer.

Chemical Biology Probe for PI3Kδ‑Specific Kinomics Profiling

CROs and academic screening facilities building kinase‑selectivity panels should adopt PI‑3065 as the reference PI3Kδ‑selective inhibitor due to its clean kinome‑wide profile (0/72 kinases inhibited at 10 µM) [REFS‑5]. Its well‑characterised Ki (1.5 nM) and IC₅₀ (5 nM) on p110δ [REFS‑6] enable reproducible cross‑study comparisons, essential for high‑confidence target‑deconvolution experiments.

Combination Immunotherapy Regimen Design Targeting PI3Kδ + Checkpoint Inhibition

Groups investigating PD‑1/PD‑L1 or LAG‑3 checkpoint combinations with PI3Kδ inhibition should select PI‑3065 because published data already demonstrate its synergy with LAG‑3 blockade, a rationale built on its immune‑modulating mechanism of breaking tumour tolerance through Treg inactivation [REFS‑7]. This literature precedent accelerates experimental design and strengthens grant applications.

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